molecular formula C33H40O4 B13376081 4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4'-pentyl[1,1'-biphenyl]-4-carboxylate

4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4'-pentyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B13376081
M. Wt: 500.7 g/mol
InChI Key: IKEMPVIXWDMQFA-UHFFFAOYSA-N
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Description

4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound that belongs to the family of liquid crystals. These compounds are known for their unique properties, which make them useful in various applications, particularly in the field of optoelectronics. The compound consists of a biphenyl core with octyloxy and pentyl groups attached, which contribute to its liquid crystalline behavior.

Properties

Molecular Formula

C33H40O4

Molecular Weight

500.7 g/mol

IUPAC Name

(4-octoxycarbonylphenyl) 4-(4-pentylphenyl)benzoate

InChI

InChI=1S/C33H40O4/c1-3-5-7-8-9-11-25-36-32(34)29-21-23-31(24-22-29)37-33(35)30-19-17-28(18-20-30)27-15-13-26(14-16-27)12-10-6-4-2/h13-24H,3-12,25H2,1-2H3

InChI Key

IKEMPVIXWDMQFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of the octyloxy and pentyl groups. Common reagents used in these reactions include alkyl halides, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4’-pentyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or ethers .

Scientific Research Applications

4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its ability to align in specific orientations under the influence of external stimuli, such as electric or magnetic fields. This alignment affects the optical properties of the compound, making it useful in display technologies. The molecular targets and pathways involved include interactions with other liquid crystal molecules and the alignment of the biphenyl core.

Comparison with Similar Compounds

Similar Compounds

    4’-Octyloxy-4-biphenylcarbonitrile: Another liquid crystal compound with similar structural features but different functional groups.

    4’-Pentyl-4-biphenylcarbonitrile: Similar biphenyl core with different alkyl chain lengths.

    4’-Hexyloxy-4-biphenylcarbonitrile: Similar liquid crystalline properties with a different alkyl chain length.

Uniqueness

4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct liquid crystalline properties. Its ability to form stable liquid crystalline phases at various temperatures makes it particularly valuable in optoelectronic applications.

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